![molecular formula C11H12N2 B2691807 [(Isoquinolin-6-yl)methyl](methyl)amine CAS No. 1557341-87-3](/img/structure/B2691807.png)
[(Isoquinolin-6-yl)methyl](methyl)amine
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Overview
Description
“(Isoquinolin-6-yl)methylamine” is a chemical compound with the IUPAC name 1-(isoquinolin-6-yl)-N-methylmethanamine . It has a molecular weight of 172.23 and is represented by the InChI code 1S/C11H12N2/c1-12-7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8,12H,7H2,1H3 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of “(Isoquinolin-6-yl)methylamine” is represented by the InChI code 1S/C11H12N2/c1-12-7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8,12H,7H2,1H3 . This indicates that the compound consists of an isoquinoline ring attached to a methylamine group.Physical And Chemical Properties Analysis
“(Isoquinolin-6-yl)methylamine” is an oil at room temperature . It has a molecular weight of 172.23 . The compound is typically stored at room temperature .Scientific Research Applications
- (Isoquinolin-6-yl)methylamine derivatives have shown promise as anticancer agents. For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine exhibited significant activity with an inhibition concentration value (IC50) of 29.4 μM . Molecular docking studies revealed its binding affinity with proteins in the PI3K/AKT/mTOR pathway .
- Structure-based optimization led to the development of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines. These compounds effectively inhibit the AKT pathway in cancer cells by targeting proteins such as pGSK and pFKHR .
Anticancer Agents
AKT Pathway Inhibition
Safety and Hazards
The safety information for “(Isoquinolin-6-yl)methylamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1-isoquinolin-6-yl-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSNARSFUMQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Isoquinolin-6-yl)methyl](methyl)amine |
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